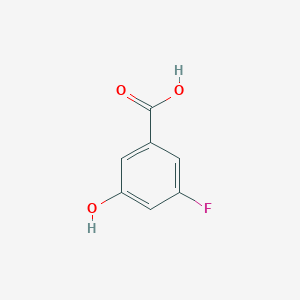

3-Fluoro-5-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZWGHVZOQTMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459358 | |

| Record name | 3-Fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860296-12-4 | |

| Record name | 3-Fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-5-hydroxybenzoic acid CAS 860296-12-4 properties

An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzoic Acid (CAS 860296-12-4)

This technical guide provides a comprehensive overview of the core properties, safety information, and potential applications of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 860296-12-4 | [1] |

| Molecular Formula | C7H5FO3 | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Physical Form | White to off-white solid | |

| Purity | 95% - 97% | [2] |

| Density | 1.492 g/cm³ | [1] |

| Boiling Point | 351.8°C at 760 mmHg | [1] |

| Flash Point | 166.5°C | [1] |

| Vapor Pressure | 1.49E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.585 | [1] |

| Storage Temperature | Room Temperature |

Spectroscopic Data

While detailed spectra are not provided in the immediate search results, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry are typically available from suppliers and chemical databases. For instance, similar compounds like 3-Fluoro-4-hydroxybenzoic acid have available NMR spectra which can be used for comparative analysis.[3][4]

Reactivity and Stability

The molecule's reactivity is primarily dictated by its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group and the overall electron density of the benzene ring.

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5] The compound is also noted to be air-sensitive.[5]

Applications in Research and Drug Development

Fluorinated aromatic carboxylic acids are significant in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine can alter the physical, chemical, and biological properties of molecules.[6] While specific applications for this compound are not detailed, related compounds are used as key intermediates in the synthesis of pharmaceuticals. For example, similar structures are used to create potent enzyme inhibitors and are valuable in the development of new therapeutic agents.[6][7][8]

Below is a conceptual workflow for the utilization of a substituted benzoic acid as a starting material in a multi-step synthesis.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [9] |

| Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5] Ensure adequate ventilation or use a suitable respirator.[10][11]

Experimental Protocols

A generalized synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is described as starting from 2,4-difluoro-3-chlorobenzoic acid and proceeding through nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to yield the desired product.[12] Another example is the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxy benzoic acid via demethylation with concentrated hydrogen bromide.[13]

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated hydroxybenzoic acid.

Logical Relationships of Functional Groups

The chemical properties and reactivity of this compound are a result of the interplay between its functional groups. The diagram below illustrates these relationships.

References

- 1. This compound | 860296-12-4 [chemnet.com]

- 2. 860296-12-4 this compound AKSci J94569 [aksci.com]

- 3. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 9. merckmillipore.com [merckmillipore.com]

- 10. capotchem.com [capotchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzoic acid (CAS No: 860296-12-4) is a fluorinated aromatic carboxylic acid. The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique electronic properties and potential for diverse chemical interactions. These characteristics make it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is crucial for its effective application in novel synthesis, drug design, and formulation development. This guide provides an in-depth overview of its key characteristics, supported by detailed experimental protocols for their determination.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅FO₃ |

| Molecular Weight | 156.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 214-215 °C |

| Boiling Point | Not available (likely decomposes) |

| pKa | Data not available |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Data not available |

| Organic Solvents | Data not available |

Table 3: Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons with splitting patterns influenced by the fluorine and hydroxyl groups. A downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Distinct signals for the seven carbon atoms, with the fluorine substitution influencing the chemical shifts of adjacent carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), C-F stretch, and aromatic C-H and C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Part 1: Solubility Profile of 3-Fluoro-5-hydroxybenzoic Acid

An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-hydroxybenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoic acid core with fluoro and hydroxyl functional groups, suggests its utility as a building block in the synthesis of more complex molecules. The fluorine atom can modulate physicochemical properties such as lipophilicity and acidity, potentially enhancing pharmacokinetic profiles and binding affinities of parent compounds.[1][2][3] The hydroxyl group offers a site for further chemical modification and can influence the molecule's biological activity, as seen in other phenolic compounds which exhibit antioxidant, antimicrobial, and anti-inflammatory properties.[4][5][6]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount. These properties are critical determinants of its suitability for use in various experimental and formulation contexts, from initial screening assays to preclinical development. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, in line with established pharmaceutical testing principles. While specific experimental data for this compound is not extensively published, this document outlines the requisite protocols to generate such data.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption, distribution, and bioavailability. The following sections detail the protocols for determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

A qualitative assessment provides a rapid understanding of the compound's solubility characteristics in various aqueous and organic media. This helps in selecting appropriate solvents for analytical method development, formulation, and reaction chemistry.

Table 1: Qualitative Solubility Data for this compound

| Solvent | Temperature (°C) | Observation (Soluble/Slightly Soluble/Insoluble) |

|---|---|---|

| Deionized Water | 25 | |

| 0.1 M HCl | 25 | |

| 5% (w/v) NaHCO₃ | 25 | |

| 0.1 M NaOH | 25 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetone | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 |

| Toluene | 25 | |

Experimental Protocol for Qualitative Solubility Testing

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Small test tubes or vials (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Water bath (optional, for temperature control)

-

Selection of solvents as listed in Table 1

Procedure:

-

Weigh approximately 5-10 mg of this compound into a tared test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

Record the observation as "Soluble," "Slightly Soluble" (if a significant portion dissolves but some particles remain), or "Insoluble."[7]

-

If the compound is insoluble at room temperature, the mixture can be gently warmed (e.g., to 40-50°C) to observe any change in solubility, which should be noted.

-

Repeat this procedure for each solvent listed in Table 1.[8][9][10]

Figure 1: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination

Quantitative analysis provides the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature. This data is essential for developing liquid formulations and for biopharmaceutical classification.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Deionized Water | 25 | ||

| 0.1 M HCl | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| Methanol | 25 |

| Ethanol | 25 | | |

Experimental Protocol for Quantitative Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound using the shake-flask method followed by HPLC analysis.

Materials:

-

This compound

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Shaking incubator or orbital shaker

-

Calibrated analytical balance and volumetric flasks

-

Solvents as listed in Table 2

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) to generate a calibration curve.

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.[11]

Figure 2: Workflow for Quantitative Solubility Determination via Shake-Flask and HPLC.

Part 2: Stability Profile of this compound

Stability testing is crucial to identify how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12] This section covers forced degradation studies to identify potential degradation products and pathways, as well as a plan for long-term and accelerated stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[13][14] This is essential for developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60°C | 1, 3, 5 days |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 3, 5 days |

| Oxidation | 3% H₂O₂ | Room Temperature, 60°C | 1, 3, 5 days |

| Photolytic | 1.2 million lux hours and 200 watt hours/m² (ICH Q1B) | Room Temperature | As required |

| Thermal (Dry Heat) | 80°C | 1, 3, 5 days |

| Thermal (Humidity) | 60°C / 75% RH | 1, 3, 5 days | |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Stability chambers (temperature, humidity, and photostability)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. For hydrolysis, the acid or base solution can serve as the solvent. For oxidation, a solution in water or methanol can be treated with H₂O₂. For photolytic and thermal studies, both solid-state and solution samples should be tested.

-

Exposure to Stress Conditions:

-

Hydrolysis: Store the acidic and basic solutions at the specified temperature. At each time point, withdraw a sample and neutralize it before analysis.

-

Oxidation: Store the solution with H₂O₂ at the specified temperatures.

-

Photolytic: Expose the samples to the specified light conditions in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

Thermal: Place the solid and solution samples in a calibrated oven or stability chamber at the specified conditions.

-

-

Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity and detecting the formation of new chromophores. LC-MS can be used to identify the mass of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and the relative amounts of any degradation products formed.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

- 10. globalconference.info [globalconference.info]

- 11. thaiscience.info [thaiscience.info]

- 12. ijsdr.org [ijsdr.org]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluoro-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Predicted Spectroscopic Data

This compound is an aromatic carboxylic acid containing a fluorine and a hydroxyl substituent on the benzene ring. Its structure dictates a unique spectroscopic fingerprint.

Chemical Structure:

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | br s | - | COOH |

| ~10.0 | br s | - | OH |

| ~7.3 | ddd | J ≈ 8.5, 2.5, 2.5 | H-4 |

| ~7.1 | t | J ≈ 2.5 | H-2 |

| ~6.9 | ddd | J ≈ 8.5, 2.5, 2.5 | H-6 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~158 (d, ³JCF ≈ 10 Hz) | C-5 |

| ~133 (d, ³JCF ≈ 10 Hz) | C-1 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-4 |

| ~112 (d, ⁴JCF ≈ 3 Hz) | C-6 |

| ~108 (d, ²JCF ≈ 25 Hz) | C-2 |

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.

Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~1150 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular ion) |

| 139 | Medium | [M - OH]⁺ |

| 111 | High | [M - COOH]⁺ |

| 83 | Medium | [C₅H₄F]⁺ |

| 77 | Medium | [C₆H₅]⁺ (from rearrangement) |

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

Background Scan: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Sample Scan: Acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption peaks.

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of a benzoic acid derivative is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow and Data Integration

The combination of NMR, IR, and MS provides a powerful and complementary approach for the unambiguous structural elucidation and purity assessment of this compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the typical workflow, starting from the sample, through the different spectroscopic analyses, to the interpretation of the data for the final structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

3-Fluoro-5-hydroxybenzoic Acid: A Versatile Precursor for Derivative Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzoic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom—provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of the fluorine atom can significantly influence the acidity, lipophilicity, metabolic stability, and binding interactions of the resulting derivatives, making this precursor particularly attractive for the development of novel drug candidates. This guide provides a comprehensive overview of the synthesis of key derivatives from this compound, detailed experimental protocols, and a summary of their potential biological activities.

Synthesis of Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid and hydroxyl functionalities. The main classes of derivatives include esters, ethers, and amides.

Esterification

The carboxylic acid group of this compound can be readily esterified to produce a range of alkyl or aryl esters. This transformation is often employed to mask the polarity of the carboxylic acid, improve cell membrane permeability, or to act as a protecting group for further reactions on the hydroxyl group.

Etherification

The phenolic hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other alkylation methods. This modification can significantly impact the molecule's hydrogen bonding capacity and lipophilicity, which are crucial for target engagement and pharmacokinetic properties.

Amidation

Amide derivatives are synthesized by coupling the carboxylic acid with a wide variety of primary and secondary amines. This is a common strategy in drug discovery to introduce diverse functional groups and to mimic peptide bonds, often leading to compounds with enhanced biological activity and stability.

Data Presentation

The following tables summarize the key classes of derivatives that can be synthesized from this compound, along with general methods of synthesis and representative, albeit general, biological activities observed for analogous compounds.

Table 1: Key Derivatives of this compound and Their Synthesis

| Derivative Class | General Structure | Synthetic Method | Reagents and Conditions |

| Esters | R = alkyl, aryl | Fischer Esterification | R-OH, Acid catalyst (e.g., H₂SO₄), Heat |

| Ethers | R = alkyl, aryl | Williamson Ether Synthesis | R-X (X=halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Amides | R¹, R² = H, alkyl, aryl | Amide Coupling | R¹R²NH, Coupling agent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DCM) |

Table 2: Representative Spectroscopic Data for Derivatives of Fluoro-hydroxybenzoic Acids

| Derivative Type | Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Ester | Methyl 3-fluoro-5-hydroxybenzoate | 3.85 (s, 3H), 6.8-7.2 (m, 3H), 9.8 (s, 1H) | 52.5, 108.2, 110.5, 115.8, 132.5, 158.0, 163.0, 166.5 | 3300-2500 (O-H), 1720 (C=O), 1600, 1450 (C=C), 1250 (C-O) |

| Ether | 3-(Benzyloxy)-5-fluorobenzoic acid | 5.15 (s, 2H), 7.1-7.5 (m, 8H), 13.0 (br s, 1H) | 70.5, 105.0, 109.5, 116.0, 128.0, 128.5, 129.0, 136.5, 160.0, 163.5, 166.0 | 3300-2500 (O-H), 1700 (C=O), 1600, 1450 (C=C), 1240 (C-O) |

| Amide | N-Phenyl-3-fluoro-5-hydroxybenzamide | 6.9-7.8 (m, 8H), 9.8 (s, 1H), 10.2 (s, 1H) | 108.0, 110.0, 115.0, 121.0, 125.0, 129.5, 138.5, 140.0, 158.5, 163.0, 165.0 | 3300 (N-H), 3100 (O-H), 1650 (C=O), 1600, 1540 (C=C, N-H) |

Note: The spectroscopic data presented are representative and may vary depending on the specific derivative and analytical conditions.

Table 3: Overview of Potential Biological Activities of Hydroxybenzoic Acid Derivatives

| Biological Activity | Potential Targets/Mechanisms | References |

| Antimicrobial | Disruption of microbial membranes, enzyme inhibition. | [1] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [2] |

| Enzyme Inhibition | Targeting enzymes such as β-arylsulfotransferase IV, SIRT5.[3][4] | [3][4] |

| Antiviral | Inhibition of viral replication. | [5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of representative derivatives of this compound.

Protocol 1: Synthesis of Methyl 3-Fluoro-5-hydroxybenzoate (Esterification)

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure methyl 3-fluoro-5-hydroxybenzoate.

Protocol 2: Synthesis of 3-(Benzyloxy)-5-fluorobenzoic Acid (Etherification)

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1 M HCl to pH 2-3, resulting in the precipitation of the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(benzyloxy)-5-fluorobenzoic acid.[6]

Protocol 3: Synthesis of N-Phenyl-3-fluoro-5-hydroxybenzamide (Amidation)

Materials:

-

This compound

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq) at 0 °C.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-phenyl-3-fluoro-5-hydroxybenzamide.

Mandatory Visualization

Caption: Synthetic routes from this compound.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of novel derivatives for drug discovery. The ability to readily modify its carboxylic acid and hydroxyl groups allows for the creation of extensive libraries of esters, ethers, and amides. While specific biological data for derivatives of this compound is an area requiring further investigation, the established biological activities of related hydroxybenzoic acid derivatives suggest significant potential in areas such as antimicrobial, anti-inflammatory, and enzyme inhibition applications. The detailed protocols and synthetic strategies provided in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to the Reactivity of Fluorine in 3-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the fluorine atom in 3-Fluoro-5-hydroxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its carbon-fluorine (C-F) bond is crucial for its effective utilization in designing novel synthetic pathways. This document outlines the key electronic factors governing its reactivity, presents data on relevant transformations, provides a detailed experimental protocol for a representative reaction, and illustrates the underlying chemical principles with clear diagrams.

Introduction: The Challenge of C-F Bond Activation

The C-F bond is the strongest single bond to carbon, making aromatic fluorides exceptionally stable and often unreactive. However, in the context of Nucleophilic Aromatic Substitution (SNAr), fluorine's high electronegativity can render the carbon atom it is attached to highly electrophilic. This paradoxical behavior makes fluorine a surprisingly effective leaving group, provided the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs).

In this compound, the fluorine atom is positioned meta to both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This substitution pattern creates a nuanced electronic environment that dictates the fluorine's susceptibility to substitution.

Electronic Landscape of this compound

The reactivity of the fluorine atom in an SNAr reaction is predominantly controlled by the stability of the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. The substituents on the aromatic ring play a critical role in stabilizing this intermediate.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction (σ-withdrawal) and resonance (π-withdrawal). It deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution by stabilizing the negative charge of the Meisenheimer complex.

-

Hydroxyl (-OH): This group has a dual nature. It is electron-withdrawing by induction but is a strong electron-donating group by resonance (π-donation) due to its lone pairs. In SNAr, its resonance effect can destabilize the negative intermediate, thus deactivating the ring.

-

Fluorine (-F): Fluorine itself is strongly electron-withdrawing by induction but, like the hydroxyl group, is electron-donating by resonance.

In this compound, both the -COOH and -OH groups are meta to the fluorine. Resonance effects are most pronounced at the ortho and para positions. Therefore, the deactivating resonance of the -OH group and the activating resonance of the -COOH group have a diminished effect on the stability of the Meisenheimer complex. The reactivity is primarily governed by the inductive effects of all three substituents. The strong inductive withdrawal from the fluorine, carboxyl, and hydroxyl groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, albeit less so than if the EWGs were in the ortho or para positions.

Caption: Dominant electronic effects influencing the C-F bond in this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary pathway for reacting with the fluorine atom is the SNAr mechanism. This process involves two main steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step.

-

Elimination of Fluoride: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

Due to the substitution pattern of this compound, forcing conditions such as high temperatures, strong bases, and polar aprotic solvents (e.g., DMF, DMSO) are often required to achieve substitution.

Caption: General experimental workflow for SNAr on this compound derivatives.

Quantitative Data on SNAr Reactivity

While systematic studies on this compound are limited, data from patents and related, more activated systems provide valuable insights into the required reaction conditions and expected outcomes. The following table summarizes representative examples. It is important to note that direct substitution on the free acid can be complicated by the acidic protons; therefore, reactions are often performed on the corresponding ester derivatives.

| Starting Material | Nucleophile/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference Type |

| Benzyl 4-azido-5-(benzyloxy)-2-((2-chlorophenyl)amino)-3-fluorobenzoate | NaN₃ | DMF | 90 | 3 | Benzyl 4-azido-5-(benzyloxy)-2-((2-chlorophenyl)amino)-3-azidobenzoate | 78.8 | Patent (Related System) |

| This compound | 4-Methoxybenzyl chloride, K₂CO₃ | DMF | RT → 50 | 18 | 4-Methoxybenzyl 3-fluoro-5-((4-methoxybenzyl)oxy)benzoate | N/A | Patent (Example) |

| 3-Fluoro-4-nitrobenzoic acid | (S)-1-Phenylethanol, K₂CO₃ | DMF | 70 | 3 | 3-((S)-1-Phenylethoxy)-4-nitrobenzoic acid | N/A | Journal (Activated System) |

| 5-Bromo-1,3-difluoro-2-nitrobenzene | (S)-1-Phenylethanol | N/A | N/A | N/A | 5-Bromo-3-fluoro-2-nitro-1-((S)-1-phenylethoxy)benzene | Good | Journal (Activated System) |

N/A: Not available in the cited document. The table illustrates that polar aprotic solvents like DMF and elevated temperatures are common for achieving substitution on these types of aromatic rings.

Detailed Experimental Protocol: Ether Synthesis via SNAr

This protocol is a representative procedure adapted from patent literature (CA3029305A1), illustrating the etherification of this compound. This reaction involves the protection of both the hydroxyl and carboxylic acid groups in a single step, followed by substitution.

Reaction: Synthesis of 4-Methoxybenzyl 3-((4-methoxybenzyl)oxy)-5-fluorobenzoate

Materials:

-

This compound (1.0 eq)

-

4-Methoxybenzyl chloride (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser (optional, depending on temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) dissolved in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

To this suspension, add 4-methoxybenzyl chloride (2.2 eq).

-

Stir the resulting mixture at room temperature for 15 hours.

-

Increase the temperature to 50°C and continue stirring for an additional 3 hours.

-

After cooling the reaction mixture to room temperature, dilute it with water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by silica gel column chromatography to yield the desired product.

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The fluorine atom of this compound exhibits reactivity towards strong nucleophiles under SNAr conditions, despite the meta-positioning of its activating (-COOH) and deactivating (-OH) substituents. The reaction is primarily driven by the strong inductive electron withdrawal from the ring, which makes it susceptible to nucleophilic attack. Successful substitution typically requires protection of the acidic protons (often via esterification) and the use of polar aprotic solvents at elevated temperatures. This guide provides the foundational knowledge, data, and procedural outlines necessary for researchers to effectively leverage this compound as a versatile synthon in the development of new chemical entities.

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of the fluoro and hydroxyl substituents on the benzoic acid core in 3-Fluoro-5-hydroxybenzoic acid. Understanding these effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in a biological context, making it a valuable resource for those in drug discovery and development.

Introduction to Electronic Effects

The chemical properties and reactivity of a substituted benzene ring are significantly influenced by the electronic character of its substituents. These effects are broadly categorized into two types: inductive and resonance effects. In this compound, both the fluorine and hydroxyl groups, positioned meta to the carboxylic acid, exert distinct electronic influences that modulate the acidity and electron density of the molecule.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Both fluorine and oxygen are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the carboxylic acid group.

Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The hydroxyl group, with its lone pairs of electrons, can donate electron density to the ring through resonance (+M effect). Conversely, the fluorine atom, despite its high electronegativity, also possesses lone pairs and can exhibit a weak +M effect. However, for halogens, the inductive effect is generally considered to be more dominant.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using Hammett constants (σ) and by observing changes in the acid dissociation constant (pKa).

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a means to quantify the electronic effect of a substituent. Here, σ is the substituent constant, ρ is the reaction constant, K is the equilibrium constant for the substituted reaction, and K₀ is the equilibrium constant for the unsubstituted reaction. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

The overall electronic effect of the substituents in this compound can be estimated by the sum of the individual Hammett constants for the meta-fluoro and meta-hydroxy groups.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Fluorine | meta | +0.34 | Electron-withdrawing |

| Hydroxyl | meta | +0.12 | Electron-withdrawing |

| Total Estimated | - | +0.46 | Strongly Electron-withdrawing |

This additive approach suggests a significant electron-withdrawing character for the combined substituents, which is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Acidity (pKa)

The pKa value is a direct measure of the acidity of a compound. The electron-withdrawing nature of the fluoro and hydroxyl groups at the meta positions stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.

| Compound | pKa (in water at 25°C) |

| Benzoic Acid | 4.20 |

| 3-Fluorobenzoic Acid | 3.86 |

| 3,5-Dihydroxybenzoic acid | 4.04[1] |

| This compound (Estimated) | ~3.6 - 3.8 |

The estimation is based on the additive effects of the substituents. The presence of two electron-withdrawing groups is expected to make this compound a stronger acid than both 3-fluorobenzoic acid and 3,5-dihydroxybenzoic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic environment. The electron-withdrawing nature of the substituents will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ ~7.34 ppm). The proton ortho to the carboxylic acid will likely be the most downfield due to the combined deshielding effects.

¹³C NMR: The carbon atoms in the aromatic ring will also be affected. The carbons attached to the electronegative fluorine and oxygen atoms will be significantly deshielded. The carbonyl carbon of the carboxylic acid will also experience a downfield shift due to the electron-withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Phenolic) | Stretching | ~3600 (sharp, if no H-bonding), ~3400-3200 (broad, with H-bonding) |

| C=O (Carboxylic Acid) | Stretching | ~1700-1680 |

| C-F | Stretching | ~1250-1000 |

| C-O (Phenolic) | Stretching | ~1260-1180 |

The electron-withdrawing substituents may cause a slight shift in the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from procedures for similar compounds. One potential pathway involves the following steps:

-

Nitration: Start with a suitable fluorinated precursor and introduce a nitro group via electrophilic aromatic substitution.

-

Reduction: Reduce the nitro group to an amino group.

-

Diazotization and Hydrolysis: Convert the amino group to a hydroxyl group via a diazonium salt intermediate.

-

Carboxylation: Introduce the carboxylic acid group, for instance, through a Kolbe-Schmitt reaction on a fluorinated phenol.

A detailed, generalized procedure is as follows:

-

Starting Material: 3-Fluoroaniline.

-

Protection of the Amino Group: The amino group is first protected, for example, by acetylation with acetic anhydride.

-

Hydroxylation: The protected aniline is then hydroxylated. This can be a multi-step process involving diazotization followed by hydrolysis.

-

Carboxylation: The resulting 3-fluoro-5-aminophenol is then subjected to a Kolbe-Schmitt reaction (carboxylation with CO₂ under pressure and heat) to introduce the carboxylic acid group.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

Determination of pKa by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more accurate determination can be made by plotting the first derivative (ΔpH/ΔV) against the volume of titrant; the peak of this curve corresponds to the equivalence point.

Visualizations

Caption: Interplay of electronic effects in this compound.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The fluoro and hydroxyl substituents at the 3 and 5 positions of benzoic acid exert a significant and combined electron-withdrawing effect on the aromatic ring. This is primarily due to the strong inductive effects of both groups. This net electron withdrawal increases the acidity of the carboxylic acid, as reflected in the estimated pKa value. These electronic modifications are critical for understanding the molecule's reactivity profile and its potential as a scaffold in drug design, influencing factors such as binding affinities and metabolic stability. The provided experimental protocols offer a framework for the practical synthesis and characterization of this and similar compounds.

References

3-Fluoro-5-hydroxybenzoic acid health and safety information

An In-depth Technical Guide on the Health and Safety of 3-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for this compound (CAS No. 860296-12-4). Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on its isomers for comparative purposes and to offer a broader understanding of the potential hazards associated with this class of compounds. All professionals handling this chemical should supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before use.

Chemical Identification and Physical Properties

1.1. This compound

| Property | Value | Source |

| CAS Number | 860296-12-4 | [1][2][3][4] |

| Molecular Formula | C₇H₅FO₃ | [4] |

| Molecular Weight | 156.11 g/mol | [4] |

| Physical Form | White to off-white solid | [4] |

| Storage Temperature | Room Temperature | [4] |

1.2. Physical Properties of Isomeric Compounds (for reference)

| Compound | Melting Point | Boiling Point | Density |

| 3-Fluoro-4-hydroxybenzoic acid | 154-158 °C | 311.9±27.0 °C (Predicted) | 1.492±0.06 g/cm³ (Predicted) |

| 4-Hydroxybenzoic acid | 213 - 217 °C | Not available | 1.4041 g/cm³ |

Hazard Identification and Classification

2.1. GHS Classification of this compound

| Hazard Class | Category | GHS Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |

Signal Word:Warning [4]

2.2. GHS Pictograms

Caption: GHS Pictograms for this compound.

2.3. Hazard and Precautionary Statements [4]

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE) and Engineering Controls

Caption: General workflow for handling hazardous solid chemicals.

3.2. Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.[4]

Toxicological Information

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

As specific experimental safety studies for this compound are not available, a representative, generalized protocol for assessing the skin irritation potential of a chemical is provided below. This is based on standard OECD guidelines.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Preparation of the Test Chemical: Prepare a solution or suspension of this compound in a suitable solvent.

-

Tissue Culture: Use commercially available reconstructed human epidermis tissues.

-

Application of the Test Chemical: Apply a defined amount of the prepared chemical to the surface of the epidermis tissue.

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing: After incubation, thoroughly rinse the tissues to remove the test chemical.

-

Post-incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).

-

Viability Assessment: Assess cell viability using a quantitative method, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.

-

Data Analysis: The amount of formazan produced is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to negative controls.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant.

Caption: A generalized workflow for an in vitro skin irritation test.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the data available at the time of compilation. It is not exhaustive and should not be considered a substitute for a comprehensive risk assessment. The user is solely responsible for determining the suitability of this chemical for their intended use and for implementing appropriate safety measures. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

References

An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzoic acid (CAS No. 860296-12-4) is a fluorinated aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the benzoic acid scaffold, offers opportunities for modulating physicochemical properties and biological activity in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with insights into the broader context of the applications of structurally related compounds.

Commercial Availability and Suppliers

A critical aspect for researchers and drug development professionals is the accessibility of key chemical intermediates. This compound is commercially available from a range of suppliers, catering to various research and development needs. The purity levels and available quantities vary among suppliers, influencing the cost and suitability for different applications. A summary of prominent suppliers and their offerings is presented in the table below.

| Supplier | Purity | Available Quantities | Price Range |

| Apollo Scientific | 98% | 1g | £15.00[1] |

| AK Scientific | 99% (HPLC) | 10g | $81 |

| Ambeed | Not specified | 25g, 100g | $177 - $433 |

| BLD Pharm | >95% | Various | Price available upon request[2] |

| Capot Chemical | 98% (Min, HPLC) | Not specified | Price available upon request[3] |

| Matrix Scientific | Not specified | 1g, 5g, 25g | $13.00 - $117.00[4] |

| Sigma-Aldrich | 97% | Various | Price available upon request |

| United States Biological | Highly Purified | 100mg, 250mg | Starting from $305 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 860296-12-4[1][2] |

| Molecular Formula | C7H5FO3[2] |

| Molecular Weight | 156.11 g/mol [2] |

| Melting Point | 214-215 °C[1] |

| Appearance | White to off-white solid |

Applications in Research and Development: A Contextual Overview

While specific experimental protocols and documented biological activities for this compound are not extensively reported in the available scientific literature, the broader class of fluorinated hydroxybenzoic acids serves as crucial intermediates in various research and development endeavors. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Structurally related compounds, such as other isomers of fluorohydroxybenzoic acid, have been utilized in the following areas:

-

Enzyme Inhibition: Fluorinated analogs of benzoic acid have been investigated as inhibitors of various enzymes. For instance, derivatives of 4-fluoro-3-hydroxybenzoic acid have been explored as inhibitors of β-arylsulfotransferase IV.[5] The fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with the enzyme's active site.

-

Drug Discovery: Hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7] The incorporation of a fluorine atom can further modulate these activities and improve the pharmacokinetic profile of potential drug candidates. For example, 3-fluoro-5-methylbenzoic acid is a key intermediate in the synthesis of mGluR5 receptor antagonists, which are being investigated for neurological disorders.[8]

-

Chemical Synthesis: As a functionalized aromatic compound, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be readily modified to introduce further diversity and build elaborate molecular architectures.

It is important to emphasize that the aforementioned applications are based on structurally similar compounds, and specific studies on this compound are required to ascertain its unique biological profile and potential applications.

Representative Experimental Workflow: Synthesis of a Fluorinated Benzoic Acid

Due to the limited availability of a detailed, peer-reviewed synthesis protocol for this compound, a generalized workflow for the synthesis of a fluorinated benzoic acid is presented below. This diagram illustrates the key steps typically involved in such a synthesis, which often includes reactions like halogenation, nitration, reduction, and hydrolysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Further research is required to explore the biological targets and mechanisms of action of this compound.

Conclusion

This compound is a commercially accessible chemical entity with potential for application in drug discovery and medicinal chemistry. While direct evidence of its biological activity and involvement in signaling pathways is currently limited, the established roles of structurally related fluorinated aromatic compounds suggest that it is a promising scaffold for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this molecule in their respective fields, leveraging its unique chemical features for the design of novel and effective therapeutic agents.

References

- 1. 860296-12-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 860296-12-4|this compound|BLD Pharm [bldpharm.com]

- 3. capotchem.com [capotchem.com]

- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 5. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Synthesis Protocols for 3-Fluoro-5-hydroxybenzoic Acid: An Essential Intermediate for Pharmaceutical Research

Introduction

3-Fluoro-5-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group, makes it a valuable intermediate for drug discovery and development, particularly in the fields of metabolic diseases and oncology. This application note provides detailed protocols for two plausible synthetic routes to this compound, designed for researchers and scientists in the pharmaceutical and chemical industries.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthesis protocols for this compound.

| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Demethylation of Methoxy Precursor |

| Starting Material | 3,5-Difluorobenzoic Acid | 3-Fluoro-5-methoxybenzoic Acid |

| Key Reagents | Sodium Hydroxide, Water | Boron Tribromide, Dichloromethane |

| Reaction Time | 4-6 hours | 12-16 hours |

| Reaction Temperature | 120-140 °C (under pressure) | Room Temperature |

| Theoretical Yield | Stoichiometric | Stoichiometric |

| Reported Yield (Analogous Reactions) | 70-85% | 85-95% |

| Purity (Expected) | >95% after recrystallization | >98% after purification |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 3,5-Difluorobenzoic Acid

This protocol describes the selective hydroxylation of 3,5-difluorobenzoic acid through a nucleophilic aromatic substitution (SNA r) reaction.

Materials:

-

3,5-Difluorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 10.0 g (63.3 mmol) of 3,5-difluorobenzoic acid and 10.1 g (253 mmol) of sodium hydroxide in 100 mL of deionized water.

-

Reaction: Seal the vessel and heat the mixture to 130°C with constant stirring. Maintain this temperature for 5 hours. The internal pressure will increase during the reaction.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches approximately 2. A precipitate will form.

-

Extraction: Extract the aqueous mixture with three 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Demethylation of 3-Fluoro-5-methoxybenzoic Acid

This protocol outlines the synthesis of this compound by the demethylation of 3-fluoro-5-methoxybenzoic acid using boron tribromide.

Materials:

-

3-Fluoro-5-methoxybenzoic acid

-

Boron tribromide (BBr₃) solution in dichloromethane (1.0 M)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (58.8 mmol) of 3-fluoro-5-methoxybenzoic acid in 100 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reagent: Slowly add 70.5 mL (70.5 mmol) of a 1.0 M solution of boron tribromide in dichloromethane to the cooled solution via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add 50 mL of methanol to quench the excess boron tribromide.

-

Work-up: Add 100 mL of deionized water and stir vigorously for 30 minutes. Separate the organic layer.

-

Extraction and Neutralization: Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2 and extract with three 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting solid by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthesis protocols.

Caption: Logical workflow for the synthesis of this compound.

Application Note: A Novel Two-Step Synthesis of 3-Fluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient two-step experimental procedure for the synthesis of 3-Fluoro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Grignard carboxylation of 3-fluoro-5-bromoanisole to yield 3-Fluoro-5-methoxybenzoic acid. Subsequent demethylation of the methoxy group using boron tribromide affords the target compound, this compound. This protocol provides detailed methodologies and quantitative data to ensure reproducibility for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the hydroxyl and carboxylic acid functionalities provides multiple points for molecular modification, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a reliable synthetic route, providing clear and detailed instructions to facilitate its preparation in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | Grignard Carboxylation | 3-Fluoro-5-bromoanisole | Mg turnings, I₂ (cat.), Dry Ice (CO₂) | THF | 0 °C to RT, then -78 °C | 4 hours | ~75% |

| 2 | Demethylation | 3-Fluoro-5-methoxybenzoic acid | Boron Tribromide (BBr₃) | DCM | -78 °C to RT | 12 hours | ~90% |

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-methoxybenzoic acid

Materials:

-

3-Fluoro-5-bromoanisole

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (catalytic amount)

-

Dry Ice (solid CO₂)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-